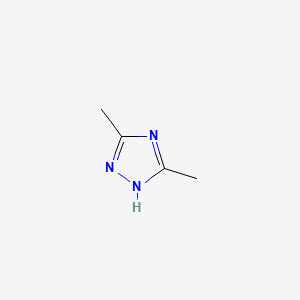

3,5-dimethyl-4H-1,2,4-triazole

Descripción

Significance of the 1,2,4-Triazole (B32235) Heterocyclic System in Modern Chemistry

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This arrangement of heteroatoms imparts a unique set of properties to the ring, making it a cornerstone in various chemical disciplines. The presence of multiple nitrogen atoms allows for a variety of non-covalent interactions, such as hydrogen bonding, and provides multiple sites for coordination with metal ions. mdpi.comnih.gov This has made the 1,2,4-triazole scaffold a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. scirp.orgnih.govglobalresearchonline.net

Beyond the realm of pharmaceuticals, the 1,2,4-triazole system is integral to materials science and agrochemistry. Its electron-deficient nature contributes to excellent electron-transport and hole-blocking properties, making triazole derivatives valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.net In agriculture, certain triazole derivatives function as effective fungicides and plant growth regulators. guidechem.com The stability of the triazole ring and the ease with which it can be functionalized ensure its continued relevance and exploration in the ongoing quest for novel molecules with tailored functions.

Historical Context of 3,5-Dimethyl-4H-1,2,4-triazole within Triazole Chemistry

The broader class of triazoles was first described by Bladin in 1885. nih.govijsr.net Following this discovery, the chemistry of triazoles gradually evolved, with significant acceleration in the 20th century as synthetic methodologies became more sophisticated and the versatile applications of these heterocycles were recognized.

While the specific historical discovery of this compound is not extensively documented in early literature, its emergence is a logical progression within the systematic study of triazole derivatives. The synthesis of symmetrically substituted triazoles, such as the 3,5-dimethyl variant, would have been an early target for chemists exploring the fundamental reactivity and properties of the 1,2,4-triazole ring system. The Pellizzari reaction, involving the reaction of amides and acyl hydrazides, represents one of the classic methods for synthesizing 1,2,4-triazoles and was likely an early route to this compound. scispace.com The development and study of such simple, yet foundational, molecules paved the way for the more complex and functionally diverse triazole derivatives that are central to many areas of modern chemistry.

Scope and Research Focus for Advanced Academic Inquiry of this compound

Current and future research on this compound and its derivatives is multifaceted. In medicinal chemistry, the focus remains on synthesizing novel analogues and Schiff bases to explore their potential as antimicrobial, anticancer, and neuroprotective agents. scirp.orgacs.org Studies are increasingly aimed at understanding the structure-activity relationships (SAR) to design more potent and selective therapeutic compounds. nih.gov

In coordination chemistry, this compound and its amino-substituted derivatives are investigated as ligands for the construction of mononuclear and polynuclear metal complexes. mdpi.comnih.govresearchgate.net Research in this area explores the magnetic properties, topologies, and potential catalytic activities of these coordination compounds.

In materials science, the electron-deficient nature of the triazole ring is being exploited. Research is directed towards incorporating the this compound moiety into polymers and other materials to develop novel organic electronics, corrosion inhibitors, and energetic materials. mdpi.comresearchgate.netajchem-a.com The synthesis of triazole-containing polymers and the study of their thermal stability and conductivity are active areas of investigation. researchgate.netajchem-a.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dimethyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-5-4(2)7-6-3/h1-2H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYXDARQOHWBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223662 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7343-34-2 | |

| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,5 Dimethyl 4h 1,2,4 Triazole

Established Synthetic Routes for 3,5-Dimethyl-4H-1,2,4-triazole

A variety of methods have been established for the synthesis of this compound and its related compounds. These routes often involve cyclization and condensation reactions, with continuous efforts to improve efficiency, yield, and environmental friendliness.

One-Pot Solvothermal Reaction of Acetonitrile (B52724) with Hydrazine (B178648) Hydrate (B1144303) for 4-Amino-4H-3,5-dimethyl-1,2,4-triazole Synthesis

A notable method for the synthesis of a key precursor, 4-amino-4H-3,5-dimethyl-1,2,4-triazole, involves a one-pot solvothermal reaction of acetonitrile with hydrazine hydrate. mdpi.comresearchgate.net This approach is recognized for its efficiency and directness in forming the aminotriazole derivative. mdpi.com The reaction of hydrazine hydrate with acetic acid also yields 4-amino-3,5-dimethyl-4H-1,2,4-triazole. nih.gov The solvothermal conditions facilitate the cyclocondensation of the reactants to form the triazole ring. nih.gov This method is a foundational step for further derivatization of the 4-amino group, enabling the synthesis of a wide range of related compounds. mdpi.comzsmu.edu.ua

Another approach involves reacting hydrazine or its aqueous solution with a carboxylic acid in the presence of a strong acidic polymer, which catalyzes the reaction under mild conditions to produce a high yield of the 4-amino-1,2,4-(4H)triazole derivative. google.com For instance, glacial acetic acid can be reacted with 85% hydrazine hydrate in the presence of Amberlyst 15 resin. google.com

Cyclization Reactions for the Formation of 3,5-Dimethyl-1,2,4-triazole Derivatives

Cyclization reactions are fundamental to the formation of the 1,2,4-triazole (B32235) ring system. A common strategy involves the condensation of hydrazides with various reagents. For example, the condensation of 4-methoxybenzohydrazide in the presence of dimethyl sulfoxide (B87167) can yield 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-4-amine. chemmethod.com

A facile and previously unreported pathway for the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives starts with the reaction of p-phenylenediamine (B122844) with triethyl orthoalkylates, followed by treatment with hydrazine monohydrate and subsequent refluxing in triethyl orthoalkylates. nih.gov This method allows for the convenient introduction of various substituents onto the triazole rings using readily available starting materials. nih.gov

The reaction between N′,N″-(1,4-phenylene)di(acetimidohydrazide) and an excess of triethyl orthoacetate (TEOA) in toluene (B28343) under reflux conditions furnishes the corresponding 1,4-bis(3,5-dimethyl-4H-1,2,4-triazol-4-yl)benzene. nih.gov

Copper-Catalyzed Cross-Dehydrogenative Coupling for 3,5-Disubstituted-4H-1,2,4-triazole-4-carboxamides

Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of triazole derivatives. frontiersin.orgmdpi.com A specific and efficient protocol has been developed for the synthesis of N,N-dimethyl-3,5-disubstituted-4H-1,2,4-triazole-4-carboxamides. This method utilizes a copper-catalyzed cross-dehydrogenative coupling of 4H-1,2,4-triazoles with dimethylformamide (DMF). researchgate.net The reaction proceeds through the activation of N-H and C-H bonds under mild conditions. researchgate.net

This copper-catalyzed approach offers an efficient way to form a C-N bond between formamides and 4H-1,2,4-triazoles. researchgate.net The use of copper catalysts is advantageous due to their low toxicity, cost-effectiveness, and versatility. researchgate.netnih.gov The reaction typically involves a copper salt, such as CuCl₂, and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

Below is a table summarizing the optimized conditions for this reaction.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) |

| CuCl₂·H₂O (3 mol%) | TBHP (3 equiv.) | DMF | 100 | 6 |

Table 1: Optimized reaction conditions for the copper-catalyzed synthesis of N,N-dimethyl-3,5-diphenyl-4H-1,2,4-triazole-4-carboxamides. researchgate.net

Microwave-Assisted Synthesis Approaches for Triazole Derivatives

Microwave-assisted organic synthesis has gained prominence as a green and efficient method for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. rsc.orgnih.gov This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govscipublications.com The direct interaction of microwave radiation with the polar molecules in the reaction mixture results in rapid and uniform heating. jmrionline.com

Microwave irradiation has been successfully employed in the synthesis of various 3,5-disubstituted-1,2,4-triazole derivatives. scipublications.com For instance, the reaction of piperazine-substituted nitriles with hydrazides under microwave conditions provides an efficient route to 3,5-substituted 1,2,4-triazoles with good yields and significantly reduced reaction times. scipublications.com In some cases, reactions that take hours under conventional heating can be completed in minutes with microwave assistance. nih.gov

The table below compares conventional and microwave-assisted synthesis for a specific triazole derivative.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 27 hours | - |

| Microwave Irradiation | 30 minutes | 96 |

Table 2: Comparison of conventional and microwave-assisted synthesis of a piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivative. nih.gov

Oxidative Desulfurization of Thiourea (B124793) Derivatives with Molecular Iodine in 1,2,4-Triazole Synthesis

A metal-free approach for the synthesis of 1,2,4-triazoles involves the oxidative desulfurization of thiourea derivatives. wisdomlib.orgroyalsocietypublishing.org Molecular iodine has been effectively used as a mild and cost-effective oxidizing agent for this transformation. rsc.orgresearchgate.net This method provides a regioselective route to various substituted 1,2,4-triazoles. researchgate.net

The reaction typically involves the condensation of a thiourea derivative with a suitable partner, followed by cyclization induced by iodine. rsc.org For example, new hybrid compounds with a 1,2,4-triazole ring and a hydrazone moiety have been synthesized through the oxidative cyclization of thiourea derivatives using molecular iodine under mild conditions. rsc.org This method is considered environmentally benign and offers high yields. researchgate.net The synthesis of bis- mdpi.comrsc.orgCurrent time information in Bangalore, IN.-triazol-3-yl amines can be achieved by reacting bis-thioureas with formic hydrazide in the presence of iodine. royalsocietypublishing.org

Novel Synthetic Strategies and Innovations for this compound Derivatives

The field of synthetic chemistry is continuously evolving, with new strategies being developed to improve the synthesis of 1,2,4-triazole derivatives. These innovations often focus on increasing efficiency, regioselectivity, and the use of more sustainable reagents and conditions.

Novel strategies for the synthesis of 1,2,4-triazole derivatives include the use of ionic-liquid-supported catalysts, which can be easily recovered and reused, contributing to a more sustainable process. rsc.org Copper-promoted synthesis of 3,5-disubstituted-1,2,4-triazoles from benzonitrile (B105546) derivatives and primary amines has been demonstrated using an ionic-liquid-supported copper(II) catalyst under both thermal and microwave heating conditions. rsc.org

Another innovative approach is the development of one-pot, multi-component reactions that allow for the construction of complex molecules from simple starting materials in a single step. nih.gov For example, a three-component, one-pot approach for the synthesis of unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles has been described, based on the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines. nih.gov

Furthermore, the development of metal-free synthetic routes continues to be an area of active research. isres.org An oxidant- and metal-free three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines has been proposed for the synthesis of structurally diverse 1H-1,2,4-triazol-3-amines. isres.org

The synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives has been achieved through a facile pathway starting from p-phenylenediamine and triethyl orthoalkylates. nih.gov This method is notable for its simplicity and the use of inexpensive starting materials to produce derivatives with various substituents. nih.gov

The table below highlights some of the novel synthetic approaches.

| Synthetic Strategy | Key Features |

| Ionic-Liquid-Supported Copper Catalysis | Recyclable catalyst, sustainable process. rsc.org |

| One-Pot, Three-Component Reaction | High efficiency, generation of large chemical libraries. nih.gov |

| Metal-Free Desulfurization/Deamination | Environmentally friendly, wide substrate scope. isres.org |

| Facile Pathway from p-Phenylenediamine | Simple procedure, inexpensive starting materials. nih.gov |

Table 3: Overview of novel synthetic strategies for 1,2,4-triazole derivatives.

Triflic Anhydride (B1165640) Activation and Microwave-Induced Cyclodehydration

A notable one-pot synthesis for producing 3,4,5-trisubstituted 1,2,4-triazoles involves the use of triflic anhydride (Tf₂O) activation followed by microwave-induced cyclodehydration. organic-chemistry.orgacs.orgorganic-chemistry.org This method efficiently combines secondary amides and hydrazides to form the triazole ring system. organic-chemistry.org The process is recognized for its high yields and short reaction times, offering a significant improvement over more traditional, multi-step synthetic routes. organic-chemistry.org This streamlined approach is versatile, allowing for a wide range of substitution patterns at the C-3, N-4, and C-5 positions of the triazole core. organic-chemistry.org The tolerance of this method to various functional groups and steric hindrance makes it a valuable tool in the synthesis of complex triazole derivatives. organic-chemistry.orgisres.org

The resulting 1,2,4-triazole moiety from this synthesis can also act as a directing group in subsequent reactions, such as ruthenium-catalyzed C-H arylation. organic-chemistry.orgacs.org Furthermore, these products can undergo palladium-catalyzed intramolecular C-H functionalization, providing access to more complex fused heterocyclic systems like 1,2,4-triazolophenanthridine. organic-chemistry.orgacs.org

Ceric Ammonium (B1175870) Nitrate (B79036) Catalyzed Oxidative Cyclization

An environmentally conscious method for synthesizing 3,4,5-trisubstituted and N-fused 1,2,4-triazoles utilizes ceric ammonium nitrate (CAN) as a catalyst. organic-chemistry.orgorganic-chemistry.org This process involves the oxidative cyclization of amidrazones with various aldehydes. organic-chemistry.org The reaction is typically carried out in polyethylene (B3416737) glycol (PEG) as a recyclable and effective reaction medium, which contributes to the method's green credentials. organic-chemistry.orgfrontiersin.org

This synthesis is valued for being economical and having potential for commercial applications. organic-chemistry.orgorganic-chemistry.org The CAN catalyst, used in a small molar percentage, efficiently promotes the reaction at elevated temperatures, leading to high product yields. organic-chemistry.org The protocol is compatible with a range of aromatic, aliphatic, and heteroaromatic aldehydes. organic-chemistry.org In this reaction, CAN is believed to act as both a Lewis acid, activating the amino group, and an oxidant to facilitate the final cyclization step. frontiersin.org

Multi-Step Protocols for N-Acyl, N-Thiourea, and Imidazole (B134444) Derivatives from 4-Amino-1,2,4-triazole (B31798)

Multi-step reaction sequences starting from 4-amino-1,2,4-triazole are employed to generate a variety of derivatives, including N-acyl, N-thiourea, and imidazole compounds. chemmethod.comchemmethod.comresearchgate.net A typical protocol begins with the condensation of 4-amino-1,2,4-triazole with a ketone, such as 4-aminoacetophenone, to form a Schiff base. chemmethod.comchemmethod.comresearchgate.net This initial product can then be further reacted.

To synthesize N-acyl derivatives, an acyl chloride is added to the azomethine group of the Schiff base. chemmethod.comchemmethod.comresearchgate.net Subsequently, N-thiourea derivatives can be prepared from the N-acyl product by reacting it with thiourea in an alkaline solution. chemmethod.comchemmethod.comresearchgate.net

The synthesis can be extended to create imidazole derivatives through a cyclization reaction. chemmethod.comchemmethod.comresearchgate.net This involves treating the N-thiourea derivative with a compound like 2-hydroxy-1,2-diphenylethan-1-one in a solvent such as dimethyl formamide (B127407) (DMF). chemmethod.comchemmethod.comresearchgate.net These multi-step syntheses allow for the creation of complex molecules with diverse functional groups attached to the core 1,2,4-triazole structure. chemmethod.comresearchgate.net

Isosteric Replacement Approaches in Triazolyl-Containing Compounds

Isosteric replacement is a strategy in medicinal chemistry where one functional group is substituted by another that has similar physical and electronic properties. acs.org The 1,2,4-triazole ring is sometimes used as a bioisostere for other chemical groups, such as an amide bond. chemrxiv.orgunimore.it This substitution can lead to compounds with improved metabolic stability and potency. chemrxiv.org For example, replacing an amide with a 1,2,4-triazole has been shown to maintain key hydrogen bonding interactions in enzyme active sites. chemrxiv.org

In some instances, the 4H-1,2,4-triazole moiety itself can be replaced by an isostere, such as a 1H-1,2,3-triazole. acs.orgcsic.es This type of substitution can significantly alter the properties of the molecule. For instance, the isosteric replacement of 4H-1,2,4-triazole with 1H-1,2,3-triazole in an isophthalic acid derivative enabled the formation of a hydrogel, a property not observed with the original compound. acs.orgcsic.es The structural rigidity, stability, and hydrogen bonding capabilities of the triazole ring make it a versatile component for isosteric replacement studies aimed at developing new materials and therapeutic agents. acs.org

Reaction Mechanisms and Kinetic Studies Involving this compound and its Intermediates

Hemiaminal Formation in Condensation Reactions with Benzaldehydes

The reaction between 4-amino-3,5-dimethyl-1,2,4-triazole and substituted benzaldehydes can lead to the formation of stable hemiaminal intermediates. mdpi.comresearchgate.net These hemiaminals are tetrahedral addition products that form as the first step in the condensation reaction. mdpi.com The stability of these hemiaminals is influenced by the electronic properties of the substituents on the benzaldehyde (B42025) ring. mdpi.comresearchgate.net

Specifically, stable hemiaminals are often formed when the aromatic aldehyde contains electron-withdrawing groups. mdpi.comresearchgate.net The presence of these groups, in combination with the electron-rich 1,2,4-triazole ring, contributes to the stability of the hemiaminal structure. mdpi.com Under neutral conditions, the reaction favors the formation of the hemiaminal. However, the addition of an acid catalyst can promote the dehydration of the hemiaminal to form the corresponding Schiff base. mdpi.com

The formation and stability of these hemiaminals have been studied using various spectroscopic methods, including NMR, as well as X-ray crystallography. mdpi.comresearchgate.net

Solvent Effects on Reaction Rate and Efficiency

The choice of solvent has a significant impact on the rate and efficiency of hemiaminal formation in the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes. mdpi.com Studies have shown that the yield of the hemiaminal is generally higher in apolar aprotic solvents compared to dipolar aprotic solvents. mdpi.com

The efficiency of hemiaminal formation tends to increase with the hydrophobicity of the solvent. mdpi.com Conversely, the use of a polar solvent can shift the equilibrium of the reaction towards the formation of the Schiff base, rather than the hemiaminal. mdpi.com The effect of different organic solvents on the reaction has been quantitatively investigated using techniques like ¹H-NMR spectroscopy to determine the content of the hemiaminal in the reaction mixture. mdpi.com

Table 1: Effect of Solvent on Hemiaminal Formation A study of the condensation reaction between 2-nitrobenzaldehyde (B1664092) and 4-amino-3,5-dimethyl-1,2,4-triazole revealed the following solvent effects on hemiaminal yield as determined by ¹H-NMR.

| Solvent | Hemiaminal Content (%) |

| CCl₄ | 89 |

| C₆H₁₂ | 85 |

| C₆H₅Cl | 79 |

| C₆H₆ | 76 |

| (C₂H₅)₂O | 75 |

| CHCl₃ | 72 |

| CH₂Cl₂ | 68 |

| THF | 66 |

| CH₃CN | 55 |

| (CH₃)₂CO | 49 |

| DMSO | 36 |

| CH₃OH | 15 |

Data sourced from a study on the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes. mdpi.com

Influence of Substituents on Product Yield and Stability

The yield and stability of the 1,2,4-triazole ring are significantly influenced by the nature and position of its substituents. Both electronic and steric factors play a crucial role in the synthetic pathways and the characteristics of the final product.

The stability of different tautomeric forms of C5-substituted 1,2,4-triazoles is also governed by the electronic nature of the substituent. researchgate.net Density Functional Theory (DFT) calculations have revealed that electron-donating groups (such as -OH, -NH2, -F, -Cl, -CN) tend to stabilize the N2-H tautomer. researchgate.net In contrast, electron-withdrawing groups (like -COOH, -CHO, -CONH2) favor the N1-H tautomer. researchgate.net The N4-H tautomer is generally the least stable form. researchgate.net

Steric hindrance is another critical factor that can impede the reaction and lower the product yield. Bulky substituents at the C3 and C5 positions of the triazole ring have been observed to result in low yields during enzymatic glycosylation reactions. nih.gov Similarly, studies on the synthesis from 1,3-disubstituted thioureas showed that significant steric bulk on the substituents could reduce the reaction rate and yield. nih.govscispace.comisres.org For example, the yields of Current time information in Bangalore, IN.nih.govnepjol.infotriazoles were notably lower when using N-t-butyl-3-(3,5-di-CF3-phenyl)thiourea compared to less sterically hindered reactants. scispace.com The length of alkyl chains can also influence yield; in the synthesis of 4-alkyl-4H-1,2,4-triazole derivatives, compounds with ethyl or propyl groups at the N4 position were generally obtained in slightly higher yields than those with longer butyl or hexyl groups. mdpi.com

Table 1: Effect of Substituents on the Yield of 1,3-Disubstituted Current time information in Bangalore, IN.nih.govnepjol.infotriazoles from Symmetrical Thioureas

Data sourced from a study on thiophile-promoted synthesis of di-substituted 4H- Current time information in Bangalore, IN.nih.govnepjol.infotriazole-3-yl-amines. nih.gov

Schiff Base Formation from 4-Amino-3,5-dimethyl-1,2,4-triazole

The primary amino group at the N4 position of 4-amino-3,5-dimethyl-1,2,4-triazole serves as a reactive site for condensation reactions with various aldehydes to form Schiff bases (imines). nih.govmdpi.comresearchgate.net This reaction is a cornerstone for synthesizing a wide array of new derivatives with potential applications in coordination chemistry and materials science. nih.govmdpi.com

The formation of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole and substituted benzaldehydes has been studied under neutral conditions. nih.govmdpi.com The reaction proceeds through the initial formation of a hemiaminal intermediate. nih.govmdpi.com The stability and subsequent conversion of this hemiaminal to the final Schiff base are influenced by several factors, including the substituents on the aldehyde and the solvent used. nih.govmdpi.com Stable hemiaminals are often formed from aromatic aldehydes that contain electron-withdrawing groups. researchgate.net

The polarity of the solvent plays a critical role in the reaction outcome. Studies show that a polar solvent environment shifts the equilibrium towards the formation of the Schiff base. nih.govmdpi.comresearchgate.net In contrast, apolar aprotic solvents tend to favor a higher content of the hemiaminal intermediate. nih.govmdpi.com The synthesis of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole and various di-pyridyl-aldehydes demonstrated that the choice of solvent significantly impacts the product yield. researchgate.net Reactions carried out in ethanol (B145695) consistently produced higher yields compared to those in methanol (B129727). researchgate.net

The addition of an acid catalyst, such as a few drops of sulfuric acid, can further enhance the yield of the Schiff base. researchgate.netuaic.ro The catalyst facilitates the reaction by protonating the carbonyl group of the aldehyde, which enhances the nucleophilic attack by the amino group of the triazole. researchgate.net This catalytic effect has been shown to increase yields significantly in both methanol and ethanol. researchgate.net Furthermore, unconventional methods like ultrasound irradiation have been employed to synthesize Schiff bases from 4-aminotriazoles and aromatic aldehydes, achieving excellent yields in very short reaction times (3–5 minutes). nih.gov

Table 2: Percent Yield of Schiff Bases from 4-Amino-3,5-dimethyl-1,2,4-triazole under Various Conditions

Data represents the synthesis of four different Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole and various dicarboxaldehydes. researchgate.net

Reactivity and Derivatization of 3,5 Dimethyl 4h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions of the Triazole Ring

The 1,2,4-triazole (B32235) ring exhibits a degree of aromaticity due to the delocalization of 6π electrons over the five-membered ring. chemicalbook.com This electronic structure makes the ring susceptible to both electrophilic and nucleophilic attack, though the positions of substitution are highly regioselective.

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions on the 1,2,4-triazole ring occur exclusively at the nitrogen atoms. chemicalbook.comnih.govevitachem.com The parent 1H-1,2,4-triazole, for instance, is readily protonated at the N-4 position in the presence of strong acids. chemicalbook.com Alkylation reactions also demonstrate this preference. For example, 1H-1,2,4-triazole can be regioselectively alkylated at the N-1 position when a sodium ethoxide base is used in ethanol (B145695). chemicalbook.com

Nucleophilic Substitution: The carbon atoms of the 1H-1,2,4-triazole ring are electron-deficient (π-deficient) due to their linkage to electronegative nitrogen atoms. chemicalbook.comevitachem.com This characteristic makes them susceptible to nucleophilic substitution, which can proceed under mild reaction conditions. chemicalbook.comnih.govevitachem.com

Functionalization at the N-1 Position of 4-Amino-1,2,4-triazoles

The 4-amino derivative of 3,5-dimethyl-1,2,4-triazole, namely 4-amino-3,5-dimethyl-1,2,4-triazole, is a key intermediate for further functionalization. The presence of the amino group at the N-4 position directs reactivity towards the N-1 position. For instance, 4-amino-1,2,4-triazoles and their 3,5-dimethyl derivatives readily react with alkylating agents at the N-1 position to form ionic liquid salts with low melting points. mdpi.com

Formation of Stable Hemiaminals and Schiff Bases

A noteworthy reaction of 4-amino-3,5-dimethyl-1,2,4-triazole is its condensation with aldehydes to form hemiaminals and subsequently Schiff bases. mdpi.com While hemiaminals are typically unstable intermediates in the formation of imines from primary amines and carbonyl compounds, stable hemiaminals can be formed from the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with certain aromatic aldehydes, particularly those bearing electron-withdrawing groups. mdpi.comgoogle.com

The formation of these stable hemiaminals is influenced by several factors, including the electronic nature of the substituents on the benzaldehyde (B42025), the solvent polarity, and the reaction temperature. mdpi.comnih.gov Studies have shown that a higher yield of hemiaminal is observed in apolar aprotic solvents, while polar solvents tend to favor the formation of the corresponding Schiff base by facilitating dehydration. mdpi.comnih.gov The reaction proceeds through a nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde. google.com

The mechanism for Schiff base formation from benzaldehyde and 4-amino-4H-1,2,4-triazole involves two steps. The initial step is the formation of a hemiaminal. The subsequent dehydration to the Schiff base requires an internal equilibrium between twisted conformations of the hemiaminal. nih.gov

| Solvent | Hemiaminal Content (%) |

|---|---|

| Apolar Aprotic Solvents | Higher |

| Dipolar Aprotic Solvents | Lower |

Metal Complexation Chemistry of 3,5-Dimethyl-4H-1,2,4-triazole and its Derivatives

The nitrogen-rich 1,2,4-triazole ring and its derivatives are excellent ligands in coordination chemistry, capable of forming a wide array of metal complexes with diverse structures and properties. mdpi.comscirp.org The presence of multiple nitrogen atoms provides various potential coordination sites.

4-Amino-3,5-dimethyl-1,2,4-triazole is a particularly interesting bridging ligand. mdpi.com It can coordinate to metal ions through its nitrogen atoms, linking multiple metal centers to form polynuclear complexes. For example, it forms trinuclear coordination compounds with Mn(II), Co(II), and Cu(II). mdpi.com Polymeric Ag(I) complexes have also been synthesized where the amino-triazole acts as a tridentate N-donor ligand. mdpi.com In some instances, doubly bridging 4-amino-3,5-dimethyl-4H-1,2,4-triazole ligands connect two metal centers, forming a centrosymmetric dimer. researchgate.net

For 4-substituted 1,2,4-triazoles, such as 4-amino-3,5-dimethyl-1,2,4-triazole, substitution at the N4 position blocks this site for coordination. Consequently, only the N1 monodentate and N1,N2-bidentate coordination modes are possible. iucr.org The N1,N2-bidentate bridging mode is commonly observed, where the ligand bridges two metal ions through the N1 and N2 atoms of the triazole ring. researchgate.netiucr.orgnih.gov This bridging leads to the formation of various polynuclear and polymeric structures. researchgate.net

| Coordination Mode | Description |

|---|---|

| N1-monodentate | The ligand coordinates to a single metal center through the N1 atom. |

| N1,N2-bidentate | The ligand bridges two metal centers, coordinating through both the N1 and N2 atoms. iucr.org |

A variety of transition metal complexes of this compound and its derivatives have been synthesized and characterized. These complexes often exhibit interesting magnetic and spectroscopic properties. For example, trinuclear complexes of Co(II) and Ni(II) with 4-amino-3,5-dimethyl-1,2,4-triazole have been synthesized where the metal ions are linked by two N1,N2-triazole bridges and one N-bridging NCS anion. researchgate.net The magnetic susceptibility measurements of these complexes revealed weak antiferromagnetic coupling for the Co(II) ions and ferromagnetic coupling for the Ni(II) ions. researchgate.net

The synthesis of these complexes is typically carried out by reacting the triazole ligand with a metal salt in a suitable solvent. tandfonline.comnih.gov Characterization techniques such as IR spectroscopy, UV-visible spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction are employed to determine the structure and properties of the resulting complexes. mdpi.comtandfonline.comnih.gov For instance, in a series of complexes with Co(II), Ni(II), and Zn(II), the ligands were found to coordinate to the metal ions, resulting in octahedral geometries for the Co(II) and Ni(II) complexes. ajol.info

| Ligand | Metal Ion | Resulting Complex Structure | Reference |

|---|---|---|---|

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Mn(II), Co(II), Cu(II) | Trinuclear coordination compounds | mdpi.com |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Ag(I) | Polymeric complexes | mdpi.com |

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Co(II), Ni(II) | Isostructural neutral linear trimers | researchgate.net |

| 4-Amino-3,5-dimethyl-4H-1,2,4-triazole | Zn(II) | Centrosymmetric dimer | researchgate.net |

Influence of Ligand Design on Coordination Geometry and Supramolecular Architecture

The design of the triazole ligand, through the introduction of different substituents, has a profound influence on the resulting coordination geometry and supramolecular architecture of the metal complexes. By modifying the substituents on the triazole ring, it is possible to tune the electronic and steric properties of the ligand, thereby controlling the assembly of the final coordination compound.

For instance, blocking the N4 position of a 1,2,4-triazole with a substituent limits the possible coordination modes to monodentate (via N1) or the N1,N2-bidentate bridging mode. nih.gov The latter is prevalent in the formation of dinuclear and polynuclear complexes. nih.govnih.gov The introduction of functional groups capable of further coordination, such as pyridyl groups, can lead to the formation of higher-dimensional coordination polymers.

The nature of the substituents also affects the intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the packing of the molecules in the crystal lattice and the formation of supramolecular structures. In some cases, weak N-H···I and C-H···I hydrogen bonds are important for the intermolecular packing. nih.gov The choice of solvent can also influence the final product, as seen in the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole, where the polarity of the solvent affects the equilibrium between the hemiaminal and Schiff base products. mdpi.com

The coordination geometry around the metal ion is also influenced by the ligand and any counter-ions present. While tetrahedral geometries are common for Zn(II) and Cd(II) with triazole ligands, octahedral geometries are often observed for Co(II), Ni(II), and Cu(II), especially when additional ligands like water or anions coordinate to the metal center. tandfonline.comresearchgate.net The Jahn-Teller effect can cause further distortion in Cu(II) complexes. mdpi.com

Reactions with Alkylating Agents for Ionic Liquid Salt Formation

Beyond coordination chemistry, 4-amino-1,2,4-triazoles and their 3,5-dimethyl derivative can undergo reactions with alkylating agents to form ionic liquid salts. mdpi.com These reactions typically involve the alkylation of one of the nitrogen atoms of the triazole ring, leading to the formation of a quaternary triazolium salt. nih.gov

The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with alkylating agents proceeds at the N-1 position to form low-melting-point ionic liquid salts. mdpi.com In a more general study on 1,2,4-triazole, alkylation with various alkyl halides was shown to occur predominantly at the N-1 position. nih.gov These 1-alkyl-1,2,4-triazoles can then be quaternized at the N-4 position using fluorinated alkyl halides to yield N1,N4-disubstituted triazolium salts. nih.gov

Metathesis of the resulting triazolium halides with salts containing anions such as bis(trifluoromethylsulfonyl)imide (NTf₂⁻), tetrafluoroborate (B81430) (BF₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) can produce a range of quaternary ammonium (B1175870) compounds, many of which are classified as ionic liquids. nih.gov These reactions open up possibilities for creating novel ionic liquids with tailored properties, which are of interest for various applications, including as solvents for chemical reactions. The alkylation of nitro-substituted 1,2,3-triazoles has also been explored for the synthesis of energetic ionic materials. nih.gov

Computational and Theoretical Investigations of 3,5 Dimethyl 4h 1,2,4 Triazole Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the intrinsic properties of 3,5-dimethyl-4H-1,2,4-triazole. These computational approaches allow for the detailed examination of its molecular geometry, electronic characteristics, and spectroscopic signatures.

Density Functional Theory (DFT) has been widely employed to predict the molecular structure and vibrational frequencies of this compound and its derivatives. By using methods like B3LYP with basis sets such as 6-31G(d), researchers have been able to calculate the optimized geometry of these molecules in their ground state. nih.gov These theoretical calculations of bond lengths and angles have shown excellent agreement with experimental data obtained from X-ray crystallography, confirming the accuracy of the computational models. nih.govtandfonline.com

Furthermore, DFT calculations have been instrumental in assigning the vibrational frequencies observed in infrared (IR) and Raman spectra. The theoretical vibrational frequencies, when scaled appropriately, correspond well with the experimental values, aiding in the precise assignment of vibrational modes to specific molecular motions. nih.govtandfonline.com For instance, studies on related triazole compounds have demonstrated a strong correlation between the calculated and experimental spectra, which is crucial for the structural characterization of new derivatives. isres.org

Table 1: Selected Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a this compound derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3434 | 3420 |

| C-H Stretch (aromatic) | 3100 | 3085 |

| C-H Stretch (methyl) | 2980 | 2975 |

| C=N Stretch | 1620 | 1615 |

| C-N Stretch | 1450 | 1455 |

Note: Data is representative and compiled from typical results for similar triazole systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) provides insights into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer (ICT). nih.gov

For derivatives of this compound, HOMO-LUMO analysis reveals that the HOMO is often localized on the triazole ring and electron-donating substituents, while the LUMO is distributed over the triazole ring and any electron-accepting groups. researchgate.net This distribution facilitates charge transfer from the electron-rich parts of the molecule to the electron-poor parts upon electronic excitation. tandfonline.com The calculated HOMO-LUMO gap can be correlated with the molecule's potential applications in areas like nonlinear optics and as a corrosion inhibitor. isres.org

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Substituted this compound

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Note: Values are illustrative and based on typical DFT calculations for related compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ajchem-a.com The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. ajchem-a.com

In studies of this compound derivatives, the MEP map typically shows negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack. isres.orgresearchgate.net Conversely, positive potential (blue regions) is usually found around the hydrogen atoms of the amino or methyl groups, marking them as sites for potential nucleophilic attack. dergipark.org.tr This information is crucial for understanding the molecule's interaction with other chemical species and its biological activity. dergipark.org.tr

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the delocalization of electron density between occupied and unoccupied orbitals. semanticscholar.org This analysis helps in understanding hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. researchgate.net

For this compound systems, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen atoms to the antibonding orbitals of adjacent bonds. inorgchemres.org These interactions, such as n → π* and n → σ*, stabilize the molecule and influence its chemical properties. The stabilization energies calculated from NBO analysis quantify the strength of these intramolecular interactions. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). rsc.org By calculating the transition energies and oscillator strengths, TD-DFT can accurately reproduce experimental UV-Vis spectra. isres.org

For this compound and its derivatives, TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π*. rsc.orgacs.org These calculations help in understanding the nature of the excited states and the intramolecular charge transfer processes that occur upon photoexcitation. acs.org The results are vital for the design of new materials with specific optical properties.

Theoretical Studies of Hydrogen Bonding and Intermolecular Interactions

The way this compound molecules interact with each other and with other molecules is governed by hydrogen bonding and other intermolecular forces. Theoretical studies are essential for characterizing these interactions.

In the solid state, derivatives of this compound can form extensive networks of intermolecular hydrogen bonds. nih.gov For example, in 4-amino-3,5-dimethyl-4H-1,2,4-triazole, N-H···N hydrogen bonds link the molecules into two-dimensional sheets. nih.gov Computational studies on related triazoles have explored the strength and nature of these hydrogen bonds, often in combination with experimental techniques like X-ray diffraction. mjcce.org.mknih.gov These studies investigate the geometry of the hydrogen bonds and calculate their interaction energies. For instance, theoretical investigations of 4H-1,2,4-triazole-3,5-diamine with solvents like DMSO and water have shown that the nitrogen atoms of the triazole ring act as hydrogen bond acceptors, while the amino hydrogens act as donors. mjcce.org.mk Such studies are critical for understanding the solvation of these molecules and their behavior in different environments.

Prediction of Nonlinear Optical (NLO) Properties

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an invaluable tool for the prediction and understanding of the nonlinear optical (NLO) properties of molecular systems. The investigation of 1,2,4-triazole (B32235) derivatives, including those related to this compound, has revealed their potential for applications in optoelectronics. These theoretical studies typically involve the calculation of key NLO parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

A significant body of research focuses on comparing the calculated NLO properties of these triazole systems to that of urea, a well-established reference material in the field of nonlinear optics. For instance, theoretical studies on derivatives like 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole have been conducted using the B3LYP/6-31G(d) level of theory. nih.govresearchgate.net The results of these calculations have indicated that the predicted NLO properties of this specific triazole derivative are greater than those of urea. nih.govresearchgate.net This enhancement is often attributed to the electronic characteristics of the triazole ring system and the influence of its substituents.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining NLO response. The energy gap between HOMO and LUMO is a key indicator; a smaller energy gap generally correlates with a larger NLO response, as it facilitates intramolecular charge transfer. In the case of some 1,2,4-triazole derivatives, the calculated HOMO-LUMO energy gap has been shown to predict the possibility of charge transfer from a benzene (B151609) ring to the triazole ring, a mechanism that can enhance NLO properties. isres.org

Further research into novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, investigated using the M06/6-311G(d,p) functional, has also highlighted their NLO potential. dntb.gov.uanih.gov One particular derivative, compound 7c in the study, exhibited a low band gap value of 4.618 eV and significant linear polarizability and hyperpolarizabilities, suggesting its suitability for the fabrication of NLO materials. dntb.gov.uaresearchgate.net These findings underscore the importance of computational screening in identifying and designing novel triazole-based molecules with promising NLO characteristics for optoelectronic applications. nih.govresearchgate.net

Table 1: Calculated NLO Properties of a this compound Derivative

| Compound | Method | Dipole Moment (μ) | Polarizability (α) | First Hyperpolarizability (β) |

| 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole | B3LYP/6-31G(d) | > Urea | > Urea | > Urea |

Note: The table indicates that the predicted nonlinear optical properties are greater than those of urea, as specific numerical values were not provided in the source material. nih.govresearchgate.net

Tautomerism and Conformational Equilibrium Studies

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to understanding its chemical reactivity and biological interactions. researchgate.net The "labile" proton can be located on different nitrogen atoms within the heterocyclic ring, leading to the existence of various tautomeric forms. For asymmetrically substituted 1,2,4-triazoles, the primary tautomers are the 1H, 2H, and 4H forms. Computational studies, employing methods such as Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and equilibrium between these tautomers.

Quantum chemical calculations have been performed on a series of 1,2,4-triazole derivatives, including this compound, to determine their tautomeric equilibrium constants and relative stabilities. tubitak.gov.tr These studies, using the B3LYP method with a 6-311G(d,p) basis set, have consistently shown that for the studied molecules, the 4H-1,2,4-triazole form is generally favored over the 1H-1,2,4-triazole form. tubitak.gov.trresearchgate.net This preference is a key factor in predicting the dominant structure of these compounds in various environments.

The stability of the different tautomers is influenced by the nature and position of substituents on the triazole ring. For the parent 1,2,4-triazole, ab initio calculations indicate that the 1H(2H)-tautomer is more stable in the gas phase than the 4H-tautomer by approximately 7 kcal/mol. mdpi.com However, for substituted triazoles like this compound, the electronic effects of the methyl groups alter the relative stabilities.

In addition to tautomerism, the conformational equilibrium of substituents attached to the triazole ring is also a subject of theoretical investigation. For example, in the reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes, theoretical examinations of the reaction mechanism have considered the internal equilibrium between different conformations of the resulting hemiaminal intermediates. mdpi.com Spectroscopic data, such as 1H-NMR, combined with theoretical analysis, can help to determine the preferred conformation, such as the stretched conformers observed in the stable hemiaminals derived from 4-amino-3,5-dimethyl-1,2,4-triazole. mdpi.com

Table 2: Calculated Relative Stabilities of 3,5-Dimethyl-1,2,4-triazole Tautomers

| Tautomeric Equilibrium | Method | Relative Stability (kcal/mol) | Favored Tautomer |

| 4H- form vs. 1H- form | B3LYP/6-311G(d,p) | Data indicates preference for 4H- form | 4H-1,2,4-triazole |

Note: The data from the cited study indicates that the 4H-1,2,4 triazole form was favored over the 1H-1,2,4 triazole form for the molecules studied, including this compound. tubitak.gov.trresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of this compound and its derivatives, providing critical insights into the molecular framework and the chemical environment of individual atoms.

¹H-NMR and ¹³C-NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the identity and purity of synthesized this compound derivatives. The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, allowing for precise structural assignments.

For the parent 4-amino-3,5-dimethyl-4H-1,2,4-triazole, the two methyl groups typically present a sharp singlet in the ¹H-NMR spectrum. For instance, in a study of hemiaminal derivatives, the starting 4-amino-3,5-dimethyl-1,2,4-triazole showed a singlet for the NH2 protons at δ 5.73 ppm. mdpi.com The methyl groups of N,4-dimethyl-4H-1,2,4-triazol-3-amine appear at δ 2.5–2.6 ppm (3H, singlet) in ¹H NMR. In derivatives, the chemical shifts of the methyl protons can vary. For example, in 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, the methyl protons appear at a specific chemical shift, which helps confirm the structure. nih.gov

In ¹³C-NMR spectra, the carbons of the triazole ring in derivatives typically resonate in the range of δ 140–160 ppm. vulcanchem.com For instance, in 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole, the triazole carbons appear at δ 150–160 ppm. The methyl carbons in N,4-dimethyl-4H-1,2,4-triazol-3-amine are observed at δ 25–30 ppm. The specific chemical shifts provide a carbon fingerprint of the molecule, confirming the connectivity of the atoms.

The following table summarizes typical NMR data for derivatives of this compound:

| Compound/Derivative Class | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| 4-Amino-3,5-dimethyl-1,2,4-triazole Hemiaminals | Disappearance of NH₂ singlet (δ ~5.73), appearance of C–NH–N, C–OH, and CH–N signals. mdpi.com | Changes in the triazole ring carbon signals upon condensation. mdpi.com |

| 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole | Methyl groups: ~2.0–3.0; Aromatic protons: 7.3–7.6 (doublet). vulcanchem.com | Triazole carbons: 140–160; Brominated aromatic carbons: 120–135. vulcanchem.com |

| 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol) | NH₂: 5.72 (singlet); SH: 13.93 (singlet). derpharmachemica.com | C-SH: 167.86. derpharmachemica.com |

Applications in Monitoring Reaction Progress and Solvent Effects

NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound. For example, in the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with aldehydes to form hemiaminals and Schiff bases, ¹H-NMR can be used to track the disappearance of the starting material's NH₂ signal and the appearance of new signals corresponding to the products. mdpi.com This allows for the determination of reaction kinetics and optimization of reaction conditions. mdpi.comresearchgate.net The yield of products can be calculated from the integration of the methyl proton signals in the ¹H-NMR spectra. mdpi.comresearchgate.net

Furthermore, NMR is instrumental in studying the influence of solvents on chemical equilibria and molecular conformation. The chemical shifts of protons, particularly those involved in hydrogen bonding like the NH protons of the triazole ring, can be significantly affected by the polarity and hydrogen-bonding capability of the solvent. mdpi.com For instance, the formation of hemiaminals from 4-amino-3,5-dimethyl-1,2,4-triazole was found to be more favorable in apolar aprotic solvents, an observation made possible by ¹H-NMR monitoring. mdpi.com In highly polar solvents like DMSO, hydrogen bonds observed in the solid state may not be detected in the ¹H-NMR spectra due to strong solvent-solute interactions. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectra display characteristic absorption bands corresponding to the vibrational modes of specific bonds. For this compound derivatives, key vibrational bands include:

N-H stretching: In amino-substituted derivatives, the N-H stretching vibrations of the amino group are typically observed in the region of 3100–3300 cm⁻¹.

C=N stretching: The stretching vibrations of the C=N bonds within the triazole ring usually appear in the 1500–1600 cm⁻¹ region.

C-N stretching: These vibrations are also characteristic of the triazole ring and are found in the fingerprint region of the spectrum.

Methyl group vibrations: C-H stretching and bending vibrations of the methyl groups are also readily identifiable.

In the synthesis of hemiaminals from 4-amino-3,5-dimethyl-1,2,4-triazole, the disappearance of the characteristic NH₂ vibrations of the starting material and the appearance of new bands for OH and NH groups in the product are clearly observed in the IR spectra. mdpi.com For instance, the ν(C=O) stretching vibration of the starting aldehyde at around 1700 cm⁻¹ disappears, and new broad -OH stretching peaks appear around 3100 cm⁻¹. mdpi.com

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental IR and Raman data to achieve a more precise assignment of the vibrational modes. nih.govresearchgate.netisres.org

The following table highlights some characteristic IR bands for derivatives of this compound:

| Derivative Class | Key IR Absorption Bands (cm⁻¹) |

| 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | N–H stretching: 3100–3300; Triazole ring vibrations: 1500–1600. |

| 3-[(4-bromobenzyl)sulfanyl]-4,5-dimethyl-4H-1,2,4-triazole | C-Br stretching: 500–600; C-S stretching: 600–700. vulcanchem.com |

| 4-Amino-3,5-dimethyl-1,2,4-triazole Hemiaminals | Disappearance of ν(C=O) (~1700) and NH₂ vibrations; Appearance of broad -OH stretching (~3100). mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a direct measurement of the molecular mass. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the synthesized compound. nih.gov For example, the mass spectrum of 5,5'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol) shows a molecular ion peak at m/z 324.20 (M⁺+1), confirming its molecular weight. derpharmachemica.com

Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature of its substituents and their connectivity. This information complements the data obtained from NMR and vibrational spectroscopy, aiding in the complete structural elucidation of novel derivatives. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction studies have been instrumental in confirming the molecular structures of numerous derivatives. For example, the crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole reveals a monoclinic crystal system with the space group P2₁/c. iucr.org In the solid state, this compound forms a two-dimensional sheet structure through intermolecular N-H···N hydrogen bonds between the amino groups and the nitrogen atoms of adjacent triazole rings. iucr.orgresearchgate.net

In a dimeric zinc(II) complex, [Zn₂I₄(C₄H₈N₄)₂], 4-amino-3,5-dimethyl-4H-1,2,4-triazole acts as a bridging ligand, connecting two zinc atoms. The zinc ion is coordinated in a distorted tetrahedral geometry. nih.gov

The following table presents crystallographic data for 4-amino-3,5-dimethyl-4H-1,2,4-triazole:

| Parameter | Value | Reference |

| Molecular Formula | C₄H₈N₄ | iucr.orgresearchgate.net |

| Molecular Weight | 112.14 | iucr.orgresearchgate.net |

| Crystal System | Monoclinic | iucr.orgresearchgate.net |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 5.8423 (12) | iucr.org |

| b (Å) | 7.7540 (16) | iucr.org |

| c (Å) | 12.846 (3) | iucr.org |

| β (°) | 96.91 (3) | iucr.org |

| V (ų) | 577.7 (2) | iucr.org |

| Z | 4 | iucr.org |

These crystallographic studies provide invaluable data on intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state and can influence the material's physical properties. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful analytical technique used to investigate the electronic transitions within molecules. For this compound and its derivatives, this method provides valuable insights into their electronic structure, conjugation, and the influence of various substituents on the energy of their molecular orbitals.

The electronic absorption spectrum of the unsubstituted 1,2,4-triazole shows a very weak absorption band at approximately 205 nm. ijsr.net The introduction of substituents onto the triazole ring typically leads to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The presence of two methyl groups in this compound is expected to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted triazole, a phenomenon also observed when an acetyl group is added to the ring, which results in an absorption band at 221.5 nm. ijsr.net

The electronic transitions observed in 1,2,4-triazole systems are primarily of the π → π* type, originating from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. researchgate.net The energy required for this transition, and thus the wavelength of maximum absorption, is highly sensitive to the molecular structure, particularly the extent of the conjugated π-electron system.

Research Findings in Substituted Triazoles

Detailed research has been conducted on the UV-Visible spectra of various derivatives where the this compound core is functionalized with chromophoric and auxochromic groups. These studies reveal how different substituents modulate the electronic transitions.

For instance, the introduction of a thione (C=S) group, as seen in 5-substituted-3-mercapto-1,2,4-triazoles, results in the appearance of distinct absorption bands. Typically, two maxima are observed in ethanolic solutions, one between 252-256 nm and another, more intense band, between 288-298 nm, which is attributed to the presence of the C=S chromophore. ijsr.net

In another study focusing on highly luminescent derivatives, the 4H-1,2,4-triazole core was substituted at the 3 and 5 positions with large aromatic systems. nih.gov These extensive conjugated systems significantly lower the energy of the π → π* transition, causing a substantial bathochromic shift into the near-UV and visible regions of the spectrum. The specific absorption maxima and molar absorptivity values for several of these complex derivatives, measured in dichloromethane (B109758) (CH₂Cl₂), are detailed in the table below. nih.gov

Interactive Data Table: UV-Visible Absorption of 4H-1,2,4-Triazole Derivatives

| Compound Name | λmax (nm) | Molar Absorptivity (ε) (cm⁻¹M⁻¹) |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | 59,500 |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | 36,400 |

| 4-Ethyl-3,5-bis[4-(9-methyl-9H-carbazol-3-yl)phenyl]-4H-1,2,4-triazole | 300.0, 321.0 | 69,900, 46,000 |

The data clearly demonstrates that extending the π-conjugation through phenyl, biphenyl, and carbazolyl substituents dramatically shifts the absorption to longer wavelengths and increases the intensity of the absorption, as indicated by the high molar absorptivity values.

Furthermore, theoretical studies employing Time-Dependent Density Functional Theory (TD-DFT) have been successfully used to calculate and predict the electronic spectra of various 1,2,4-triazole derivatives, including those based on the this compound structure. isres.orgresearchgate.net These computational models help in assigning the observed electronic transitions and understanding the nature of the excited states. isres.org For derivatives like 3,5-diamino-1,2,4-triazole, both Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs) are identified as being mostly of the π-antibonding type, confirming that the electronic transitions are predominantly derived from π → π* contributions. researchgate.net

Conclusion

3,5-Dimethyl-4H-1,2,4-triazole, while a structurally simple molecule, stands as a testament to the versatility and significance of the 1,2,4-triazole (B32235) heterocyclic system. From its foundational role in the synthesis of complex organic molecules to its direct application as a ligand and a precursor for bioactive compounds and advanced materials, its importance in chemical research is clear. The continued exploration of its synthesis, reactivity, and applications promises to yield further innovations across the scientific disciplines of medicine, materials science, and coordination chemistry, solidifying the standing of this compound as a key player in the heterocyclic chemist's toolkit.

Biological and Biomedical Research Applications of 3,5 Dimethyl 4h 1,2,4 Triazole Derivatives

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of 3,5-dimethyl-4H-1,2,4-triazole are recognized for their broad-spectrum antimicrobial activities. uobasrah.edu.iq The 1,2,4-triazole (B32235) nucleus is a key component in several clinically used antifungal medications. uobasrah.edu.iq Research has demonstrated that synthetic derivatives incorporating this scaffold exhibit notable antibacterial and antifungal effects, making them promising candidates for the development of new antimicrobial agents. uobasrah.edu.iqnih.gov

Efficacy Against Gram-Positive and Gram-Negative Bacteria

A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain Schiff base derivatives have shown considerable activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). In some studies, the efficacy of these compounds has been found to be comparable to standard antibiotics like ampicillin.

Hybrid molecules that combine the 1,2,4-triazole moiety with other pharmacologically active structures, such as quinolones, have also been developed. These hybrids have demonstrated potent inhibitory effects against a range of bacterial strains, including Pseudomonas aeruginosa and Bacillus cereus. nih.gov The introduction of different substituents to the triazole ring has been shown to modulate the antibacterial activity, indicating that the structure can be fine-tuned to enhance efficacy against specific pathogens.

Fungicidal Activity (e.g., Candida albicans)

The antifungal properties of 1,2,4-triazole derivatives are well-documented, particularly against opportunistic pathogens like Candida albicans. dntb.gov.ua This species is a common cause of fungal infections, especially in immunocompromised individuals. dntb.gov.ua Numerous synthesized triazole derivatives have exhibited moderate to excellent activity against various pathogenic fungi, including multiple Candida species. researchgate.net In some cases, novel derivatives have demonstrated greater potency against C. albicans than the established antifungal drug fluconazole. nih.gov The mechanism of action for many of these compounds involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The potency of antimicrobial agents is often quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Studies on 1,2,4-triazole derivatives frequently report MIC values to establish their efficacy. For example, certain novel triazole compounds have shown MIC values as low as 2 µg/mL against specific bacterial strains. nih.gov Against fungal pathogens like C. albicans, some derivatives have demonstrated MICs ranging from less than 0.063 to 32 μg/mL. dntb.gov.ua These determinations are crucial for comparing the activity of new derivatives to existing antimicrobial drugs and for guiding further structural modifications to improve potency.

Table 1: Selected MIC Values of 1,2,4-Triazole Derivatives Against Various Microorganisms

| Compound/Derivative Type | Microorganism | MIC (µg/mL) |

|---|---|---|

| Novel Triazole Derivatives | Candida albicans | <0.063 - 32 |

| Amino-containing Derivative | Staphylococcus aureus | 2 |

| Amino-containing Derivative | Escherichia coli | 8 |

| Triazole-Fluoroquinolone Hybrids | Various Pathogens | 0.12 - 1.95 |

| Clinafloxacin-Triazole Hybrids | Gram-positive & Gram-negative bacteria | 0.25 - 32 |

| Ofloxacin Analogues | Gram-positive & Gram-negative bacteria | 0.25 - 1 |

| 3,4-dichlorobenzyl triazole-3-thione | Escherichia coli | 1 |

| 3,4-dichlorobenzyl triazole-3-thione | Staphylococcus aureus | 2 |

| 3,4-dichlorobenzyl triazole-3-thione | Pseudomonas aeruginosa | 4 |

Anticancer and Antiproliferative Properties

In addition to their antimicrobial effects, derivatives of 1,2,4-triazole have garnered significant interest for their potential as anticancer agents. rsc.org The triazole scaffold is present in several established anticancer drugs, such as letrozole (B1683767) and anastrozole, which are used in the treatment of breast cancer. Researchers have synthesized and tested a multitude of novel 1,2,4-triazole derivatives, revealing promising antiproliferative activity against a variety of human cancer cell lines.

Inhibition of Endocytosis and Protein Tyrosine Phosphatases by Schiff Bases

Schiff bases derived from 4-amino-3,5-dimethyl-1,2,4-triazole have been identified as inhibitors of endocytosis. researchgate.net Endocytosis is a fundamental cellular process that is often exploited by pathogens and is also implicated in oncogenic transformation. nih.gov By inhibiting this process, these compounds may offer a novel mechanism for cancer therapy. Furthermore, copper(II) complexes of these Schiff bases have been shown to inhibit protein tyrosine phosphatases. researchgate.net These enzymes play critical roles in cellular signaling pathways that regulate cell growth and proliferation, and their dysregulation is often associated with cancer.

Cytotoxicity Studies in Various Cancer Cell Lines (e.g., A549, BT549, PC3, MCF-7, Hep G2)

The anticancer potential of this compound derivatives is primarily assessed through in vitro cytotoxicity assays against various human cancer cell lines. These studies measure the concentration of the compound required to inhibit the growth of or kill cancer cells, often reported as the half-maximal inhibitory concentration (IC50).

A549 (Non-small cell lung cancer): Several studies have reported the cytotoxic effects of 1,2,4-triazole derivatives on A549 cells. For example, certain thiazole-triazole hybrids have demonstrated potent activity, with IC50 values as low as 21 nM. Other series of compounds have also shown significant cytotoxic activity against this cell line.

PC3 (Prostate cancer): Derivatives of 1,2,3-triazole have been evaluated for their activity against the PC-3 prostate cancer cell line, with some compounds showing notable growth suppression. nih.gov

MCF-7 (Breast cancer): The MCF-7 breast cancer cell line is frequently used to screen 1,2,4-triazole derivatives. A number of compounds have exhibited potent cytotoxic activity against these cells, with some showing IC50 values in the low micromolar range, indicating strong antiproliferative effects.

Hep G2 (Hepatocellular carcinoma): Triazole derivatives of guttiferone-A have been shown to display significant cytotoxic activity against HepG2 cells. Other novel 1,2,4-triazole-based acetamides have also been synthesized and evaluated for their potential against this liver cancer cell line.

Table 2: Cytotoxicity (IC50) of Selected 1,2,4-Triazole Derivatives in Various Cancer Cell Lines

| Compound/Derivative Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole-Triazole Hybrid (6d) | A549 | 0.021 |

| Thiazole-Triazole Hybrid (7b) | A549 | 0.014 |

| Coumarin-Triazole Hybrid (LaSOM 186) | MCF-7 | 2.66 |

| Coumarin-Triazole Hybrid (LaSOM 190) | MCF-7 | >2.66, <10.08 |

| Butane-1,4-dione Derivative (10a) | MCF-7 | 6.43 |

| Butane-1,4-dione Derivative (10a) | A549 | 21.1 |

| Guttiferone-A Triazole Derivative (10) | HepG2 | Selective Activity |

| 1,2,3-Triazole Derivative (T1) | PC-3 | 273.947 |

| 1,2,3-Triazole Derivative (T1) | MCF-7 | 91.476 |

Potential as Anti-tumor Agents

Derivatives of the 1,2,4-triazole scaffold have been the subject of extensive research for their potential as anti-tumor agents, demonstrating a range of activities against various cancer cell lines. zsmu.edu.ua The development of novel 1,2,4-triazole derivatives is a promising area in the search for effective anticancer drugs. zsmu.edu.ua Studies have shown that these compounds can exhibit antiproliferative activity, with some derivatives showing low but measurable effects on human tumor cell lines such as breast cancer (MCF7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). researchgate.net

One area of investigation involves the synthesis of 4-arylidenamino-4H-1,2,4-triazoles and their subsequent reduction to 4-arylmethylamino-4H-1,2,4-triazoles. researchgate.net A selection of these compounds, when screened by the National Cancer Institute, demonstrated low antiproliferative activity in these specific cell lines. researchgate.net

Further research has focused on creating novel 1,2,3-triazole derivatives starting from 4-amino-5-hydrazino-4H-1,2,4-triazole-3-thiol. nih.gov These compounds were screened for their anticancer activity against human liver cancer cell lines (HEPG2). nih.gov One particular triazolothiadiazine derivative showed promise and was further investigated for its ability to inhibit angiogenesis and tumor progression in rats with induced hepatocellular carcinoma. nih.gov This derivative demonstrated an improvement in the biochemical markers associated with liver cancer, supported by histopathological analysis. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of angiogenesis, a critical process in tumor growth and metastasis. nih.gov

Table 1: Anticancer Screening of Selected 1,2,4-Triazole Derivatives

| Compound Type | Cell Lines Tested | Activity Level | Reference |

|---|---|---|---|

| 4-Arylidenamino-4H-1,2,4-triazoles | MCF7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | Low antiproliferative activity | researchgate.net |

| Triazolothiadiazine derivative | HEPG2 (Liver) | Promising anticancer activity | nih.gov |

Enzyme Inhibition Studies (e.g., Thymidine (B127349) Phosphorylase)

A significant focus of the anti-tumor research on 1,2,4-triazole derivatives has been their ability to inhibit specific enzymes that are overexpressed in tumor cells. nih.gov One such enzyme is thymidine phosphorylase (TP), which is involved in angiogenesis and is a key target for cancer drug discovery. nih.govbohrium.com

A series of 1,2,4-triazoles and their mercaptocarboxylic acid derivatives have been synthesized and evaluated for their inhibitory potential against thymidine phosphorylase. nih.govbohrium.com Several of these analogs exhibited good inhibitory potential, with IC50 values in the micromolar range. nih.govbohrium.com For instance, one series of 1,2,4-triazoles showed IC50 values ranging from 61.98 ± 0.43 to 273.43 ± 0.96 μM, while a subsequent series of 1,2,4-triazole-3-mercaptocarboxylic acids displayed even better inhibitory potential with IC50 values in the range of 43.86 ± 1.11 to 163.43 ± 2.03 μM. nih.govbohrium.com These were compared against the standard inhibitor 7-Deazaxanthine, which has an IC50 of 38.68 ± 4.42 μM. nih.govbohrium.com